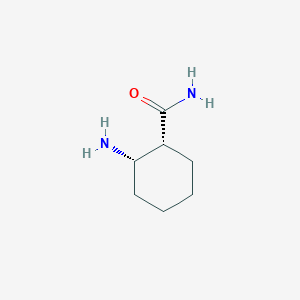

顺式-2-氨基环己烷甲酰胺

描述

cis-2-Aminocyclohexanecarboxamide is a compound of interest in various fields of chemistry and pharmacology. It is a structural isomer of the amino acid and is known for its presence in several biologically active molecules and potential use in peptide chemistry . The compound has been studied for its ability to form helical foldamers, which are structures that mimic the folding patterns of proteins . Additionally, it has been investigated as a building block in the synthesis of potential metabolites and antidotes for anticholinesterase poisoning [3, 9].

Synthesis Analysis

The synthesis of cis-2-Aminocyclohexanecarboxamide and its derivatives has been approached through various methods. An efficient synthesis that outperforms traditional methods in peptide chemistry has been described, offering a faster and higher yielding route to both cis- and trans-2-aminocyclohexanecarboxamides . Another study presented a seven-step synthetic route to potential Neramexane metabolites, starting from isophorone . Additionally, an improved synthesis of related compounds, such as cis,cis-1,3,5-triaminocyclohexane, has been reported, which could serve as a platform for the development of gallium radiopharmaceuticals .

Molecular Structure Analysis

The molecular structure of cis-2-Aminocyclohexanecarboxamide and its stereoisomers has been explored in several studies. The absolute configurations of related cis- and trans-enantiomers have been determined, providing insight into their three-dimensional arrangement . The conformational preferences of these molecules have been shown to be significant in the design of helical foldamers, with cis-2-Aminocyclohexanecarboxamide demonstrating a similar preference to its analogs .

Chemical Reactions Analysis

cis-2-Aminocyclohexanecarboxamide undergoes various chemical reactions that have been characterized. For instance, the conversion of stereoisomeric 2-amino-1-carbamoylcyclohexane derivatives into other complex structures has been described . The formation and characterization of multicomponent equilibrium systems derived from related cis- and trans-1-aminomethylcyclohexane diols have also been studied, revealing complex tautomeric systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-Aminocyclohexanecarboxamide are closely related to its molecular structure and the reactions it undergoes. The chirality of the molecule and its derivatives plays a crucial role in its reactivity and the control of stereochemistry in catalytic reactions . The asymmetric Strecker synthesis of related diamino acids has been achieved, highlighting the importance of solvent influence and temperature in the hydrolysis of nitriles to carboxamides .

科学研究应用

合成和衍生物

- 改进的合成方法:已经开发出一种合成顺式和反式-2-氨基环己烷甲酰胺及其 N-取代衍生物的新方法,与传统方法相比,该方法提供了更快的生产和更高的产率。这一进步极大地促进了顺式和反式-2-氨基环己烷甲酸各种以前未知衍生物的生产 (Göndös, Szécsényi, & Dombi, 1991)。

化学性质和反应

- Pd(II) 催化的合成:对顺式和反式-N-烯丙基-2-氨基环己烷甲酰胺的 Pd(II) 催化的分子内氧化环化反应的研究,导致了环己烷稠合嘧啶-4-酮和 1,5-二氮杂环-6-酮的有效合成。这项研究还揭示了溶剂对区域选择性和非对映选择性的显着影响,并发现了新型的 Pd(II) 介导的多米诺氧化和氧化胺化反应 (Balázs et al., 2009)。

在肽化学中的应用

- 肽低聚物:对 (1R,2S)-2-氨基环己烷甲酸(顺式-ACHC),一种预组织的 β-氨基酸,在均聚物、β-肽和 α/β-肽中的构象行为进行了一项研究。发现这些低聚物在溶液中采用延伸构象而不是折叠构象,从而提供了对肽结构和设计的见解 (Choi et al., 2013)。

治疗应用

- 基质金属蛋白酶抑制剂:顺式-2-氨基环己基氨基甲酰基膦酸(顺式-ACCP)已显示出作为口服活性抗转移基质金属蛋白酶-2 选择性抑制剂的潜力。体内研究揭示了其在小鼠中减少转移形成的有效性,以及无毒性特征和特定的药代动力学特性 (Hoffman et al., 2008)。

安全和危害

属性

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKJRKPVQVDJW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Aminocyclohexanecarboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

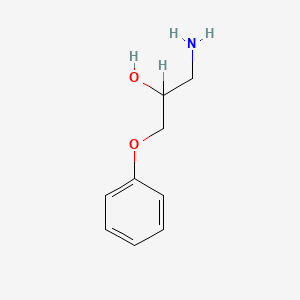

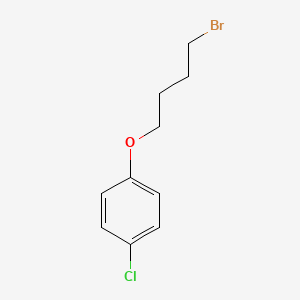

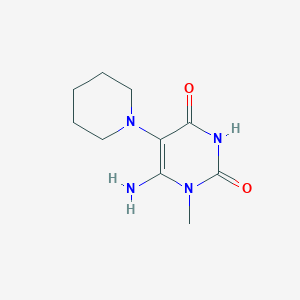

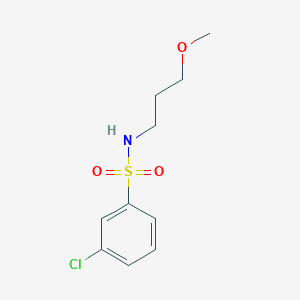

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)